N,N'-(Butane-1,4-diyl)diacrylamide

Catalog No.
S6604186
CAS No.
10405-38-6
M.F
C10H16N2O2
M. Wt
196.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-(Butane-1,4-diyl)diacrylamide

CAS Number

10405-38-6

Product Name

N,N'-(Butane-1,4-diyl)diacrylamide

IUPAC Name

N-[4-(prop-2-enoylamino)butyl]prop-2-enamide

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C10H16N2O2/c1-3-9(13)11-7-5-6-8-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14)

InChI Key

JKGFLKYTUYKLQL-UHFFFAOYSA-N

SMILES

C=CC(=O)NCCCCNC(=O)C=C

Canonical SMILES

C=CC(=O)NCCCCNC(=O)C=C

N,N'-(Butane-1,4-diyl)diacrylamide is a chemical compound with the molecular formula C10H16N2O2\text{C}_{10}\text{H}_{16}\text{N}_2\text{O}_2 and a molar mass of 196.25 g/mol. This compound consists of two acrylamide groups connected by a butane-1,4-diyl linker, which contributes to its unique properties. It is typically used in polymer chemistry as a cross-linking agent due to its ability to form durable networks when polymerized .

BDDA can pose several hazards:

  • Skin irritation/corrosion: The acrylamide groups can react with skin proteins, causing irritation or even burns [].
  • Eye irritation: Contact with eyes can cause irritation and potential corneal damage [].
  • Inhalation hazard: Inhalation of BDDA vapors may irritate the respiratory tract [].
  • Flammability: BDDA is likely flammable due to the presence of the vinyl groups [].

Polymer Synthesis and Crosslinking

BDDA is a common crosslinking agent used in the synthesis of polymers. Acrylamide groups readily undergo polymerization reactions, allowing BDDA to link polymer chains together and form three-dimensional networks. This property is valuable in creating hydrogels for drug delivery or tissue engineering applications [].

Researchers can also control the crosslinking density of the polymer network by varying the amount of BDDA used. A higher concentration of BDDA leads to a more tightly crosslinked network with different mechanical properties [].

Material Development

BDDA is a component in developing various functional materials for scientific research. For instance, researchers have incorporated BDDA into polymeric materials for chromatographic separations []. The acrylamide groups can interact with target molecules, allowing for specific separations.

  • Polymerization: The compound can undergo polymerization to form cross-linked polymers, which are essential in producing hydrogels and coatings. This reaction often utilizes initiators such as azobisisobutyronitrile or benzoyl peroxide under thermal or UV conditions.
  • Substitution Reactions: It can also engage in nucleophilic substitution reactions where the acrylamide groups are replaced by other nucleophiles, facilitated by reagents like sodium hydroxide in polar solvents.

The synthesis of N,N'-(Butane-1,4-diyl)diacrylamide typically involves the reaction of butane-1,4-diamine with acryloyl chloride. This process can be optimized for high yield and purity using techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography .

Synthetic Route:

  • Reactants: Butane-1,4-diamine and acryloyl chloride.
  • Conditions: Controlled temperature and atmosphere to prevent side reactions.
  • Purification: Recrystallization from suitable solvents.

N,N'-(Butane-1,4-diyl)diacrylamide has diverse applications across various fields:

  • Polymer Chemistry: Used as a cross-linking agent in the synthesis of polymers and hydrogels.
  • Biomedical Engineering: Employed in creating biocompatible materials for drug delivery systems and scaffolds for tissue engineering.
  • Industrial

Interaction studies involving N,N'-(Butane-1,4-diyl)diacrylamide primarily focus on its polymerization behavior and the resulting mechanical properties of the formed materials. The compound's interactions with various nucleophiles during substitution reactions are also of interest for developing new materials with tailored properties for specific applications .

N,N'-(Butane-1,4-diyl)diacrylamide shares similarities with several other compounds in terms of structure and function:

Compound NameStructure DescriptionUnique Features
N,N'-MethylenebisacrylamideContains a methylene bridge instead of a butane chainOffers different mechanical properties due to shorter linker
N,N'-EthylenebisacrylamideContains an ethylene bridgeProvides different flexibility compared to butane variant
N,N'-(Hexane-1,6-diyl)diacrylamideFeatures a hexane chain connecting two acrylamide groupsLonger chain may enhance flexibility but reduce strength
N,N'-Propylene-bisacrylamideHas a propylene bridgeAffects thermal stability and mechanical properties differently

Uniqueness

N,N'-(Butane-1,4-diyl)diacrylamide is unique due to its longer aliphatic chain compared to other similar compounds. This feature provides greater flexibility and mechanical strength to the polymers formed from it, making it particularly suitable for applications requiring durable materials .

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

196.121177757 g/mol

Monoisotopic Mass

196.121177757 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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